Alemtuzumab
CAS No.: 216503-57-0
Cat. No.: VC0012826
Molecular Formula: C6468H10066N1732O2005S40
Molecular Weight: 145454
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 216503-57-0 |
---|---|
Molecular Formula | C6468H10066N1732O2005S40 |
Molecular Weight | 145454 |
Introduction
Mechanism of Action
Alemtuzumab operates through a highly specific mechanism targeting the CD52 antigen, which is expressed abundantly on the surface of T and B lymphocytes . The precise function of CD52 remains incompletely understood, though evidence suggests potential roles in T cell co-stimulation and migration processes . When Alemtuzumab binds to the CD52 antigen on cell surfaces, it triggers a cascade of immunological processes that ultimately lead to lymphocyte depletion.
Target Binding and Cell Depletion
Following administration, Alemtuzumab binds specifically to CD52 on lymphocytes, initiating multiple cytolytic mechanisms . These mechanisms include:
-
Antibody-dependent cellular cytolysis (ADCC) - where effector cells recognize the antibody bound to the target cell and induce cell death
-
Complement-dependent cytolysis (CDC) - involving the activation of complement proteins that form membrane attack complexes
Studies using huCD52 transgenic mice have confirmed these mechanisms, demonstrating that Alemtuzumab treatment replicates the transient increase in serum cytokines and depletion of peripheral blood lymphocytes observed in humans . This animal model validation supports the understanding of Alemtuzumab's biological effects, which were previously difficult to study due to the lack of cross-reactivity between human and mouse CD52 .
Differential Depletion and Repopulation
An important characteristic of Alemtuzumab's mechanism is the differential impact on various immune cell populations. The depletion of peripherally circulating lymphocytes is near-complete, while there is little effect on cells of the innate immune system such as neutrophils . Additionally, the degree of depletion in lymphoid organs (spleen, lymph nodes, bone marrow, and thymus) is less profound compared to peripheral blood .
Following depletion, lymphocyte repopulation occurs through distinct patterns that are thought to contribute to the therapeutic effect. This repopulation process involves alterations in the number, proportions, and properties of lymphocyte subsets, with increased representation of regulatory T cell subsets and memory T- and B-lymphocytes . The modified immune repertoire that emerges after Alemtuzumab treatment is believed to be less prone to pathological autoimmune responses, thereby reducing the potential for MS relapses and ultimately delaying disease progression .
Clinical Applications
Multiple Sclerosis
Alemtuzumab has established efficacy in relapsing forms of multiple sclerosis, particularly among patients demonstrating disease activity despite prior treatment with disease-modifying therapies (DMTs) . In MS, the compound's ability to deplete and then allow repopulation of lymphocytes is thought to reset the immune response, producing a less inflammatory environment within the central nervous system .
Clinical trials have consistently shown Alemtuzumab to be highly effective at reducing relapse rates, slowing disability progression, and decreasing MRI evidence of disease activity . The drug is administered as a pulsed therapy in two initial treatment courses, with the first course consisting of 12 mg/day for 5 days and the second course 12 months later consisting of 12 mg/day for 3 days . Additional courses may be given as needed based on evidence of disease activity, though long-term studies indicate many patients require few additional courses beyond the initial two .
Chronic Lymphocytic Leukemia
Alemtuzumab was initially approved for the treatment of B-cell chronic lymphocytic leukemia (CLL) . In this context, the drug targets CD52-expressing malignant B lymphocytes, inducing cell death through the same mechanisms described previously . The therapeutic application in CLL leverages Alemtuzumab's potent cytolytic effects to eliminate cancer cells from the bloodstream, though its use in this indication has evolved with the emergence of newer targeted therapies.
Efficacy in Clinical Trials and Real-World Settings
Pivotal Trial Results
The efficacy of Alemtuzumab in MS was initially established in pivotal clinical trials including CARE-MS I and II, which demonstrated superior efficacy compared to subcutaneous interferon beta-1a . These studies showed significant reductions in relapse rates and disability progression measures, with benefits extending through long-term extension studies .
The CAMMS223 phase 2 trial provided some of the longest follow-up data, showing maintained efficacy over 12 years . Notably, 73% of patients in this study received no more than three Alemtuzumab courses throughout the entire 12-year period, indicating the durability of treatment effects .
Long-Term Efficacy Data
Long-term studies have further substantiated Alemtuzumab's efficacy profile. Table 1 summarizes key efficacy outcomes from long-term studies:
*Data for CARE-MS II alemtuzumab-only group (previously treatment-experienced patients)
CDW = Confirmed Disability Worsening
These results demonstrate remarkable consistency in maintaining low relapse rates and preventing disability progression across different study populations and time periods. A particularly notable finding from the Spanish real-world study was the high proportion of patients achieving No Evidence of Disease Activity (NEDA-3): 72% at Year 1, 79% at Year 2, 80% at Year 3, 89% at Year 4, and 75% at Year 5 .
Additional Course Requirements
One of the unique aspects of Alemtuzumab therapy is the limited need for retreatment in many patients. Table 2 shows the distribution of additional treatment courses required beyond the initial two courses in different studies:
These data highlight that a substantial proportion of patients maintain disease control with just the initial two treatment courses, particularly among treatment-naïve individuals. Even among those with previous treatment failure, many require only one additional course over extended follow-up periods.
A consistent finding across studies is that adverse event incidence, including infusion-related reactions and infections, tends to decline over time . This temporal pattern of adverse events has important implications for long-term management of patients on Alemtuzumab therapy.
Autoimmune Adverse Events
Autoimmune adverse events, particularly thyroid disorders, represent a significant safety consideration with Alemtuzumab. The cumulative incidence of thyroid disorders ranges from 30% to 50% across studies . These events typically emerge after the initial depletion and repopulation cycle, potentially reflecting altered immune reconstitution following therapy.
Other autoimmune complications, while less common, include immune thrombocytopenia (ITP) and, rarely, autoimmune nephropathy. In the Spanish real-world study, three patients developed ITP , while the 12-year CAMMS223 follow-up reported only one ITP event and no cases of autoimmune nephropathy .
Risk Minimization Strategies
Given the risk profile, appropriate monitoring protocols are essential for patients receiving Alemtuzumab. These typically include:
-
Monthly complete blood counts and serum creatinine levels
-
Urinalysis with microscopy
-
Thyroid function tests
-
Extended monitoring for autoimmune conditions for at least 48 months after the last dose
The predictable timing of most autoimmune events allows for effective surveillance and early intervention, which can substantially mitigate their impact.
Pharmacokinetics and Pharmacodynamics
Limited information on the pharmacokinetic and pharmacodynamic profile of Alemtuzumab is available from the search results. Clinical trial protocols have incorporated assessment of serum concentrations and various pharmacokinetic parameters . Additionally, pharmacodynamic evaluations typically focus on monitoring lymphocyte subsets to track the pattern and extent of depletion and repopulation over time .
The lymphocyte depletion pattern follows a predictable course, with rapid and profound reduction in circulating T and B cells following administration, followed by differential rates of recovery for various lymphocyte subpopulations . This selective effect on immune cell populations underlies both the therapeutic efficacy and safety profile of Alemtuzumab.
Pediatric Applications
Research into Alemtuzumab use in pediatric populations with multiple sclerosis is ongoing. Clinical trial protocol EFC13429 aims to evaluate the efficacy, safety, and tolerability of Alemtuzumab in pediatric patients from 10 to <18 years of age with relapsing-remitting MS who have disease activity on prior disease-modifying therapy .
This multinational, phase 3, multi-center, open-label, single-arm study plans to enroll at least 50 evaluable patients to receive Alemtuzumab treatment . The primary endpoint focuses on comparing the number of new or enlarging T2 lesions during continuation of prior DMT with their number after the first course of Alemtuzumab . Additional outcomes include annualized relapse rate, disability measures, quality of life assessments, and various safety parameters including immune markers and antidrug antibody formation .
This research represents an important extension of Alemtuzumab's potential applications to younger patient populations with active MS who may especially benefit from early intervention with highly effective therapy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume